N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-butyl-2,4-dimethylpyrazol-3-amine hydrochloride is a pyrazole-derived amine compound with a hydrochloride salt. Pyrazole derivatives are widely studied for their pharmacological and chemical properties, including applications in drug development and material science. The compound features a pyrazole ring substituted with a butyl group at the N-position and methyl groups at the 2- and 4-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for formulation in pharmaceutical or industrial contexts.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-11-12(9)3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
WPSXPZTWQLULOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=NN1C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents or nucleophiles; reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2,4-dimethylpyrazol-3-one, while reduction could produce N-butyl-2,4-dimethylpyrazol-3-amine .
Scientific Research Applications
N-butyl-2,4-dimethylpyrazol-3-amine; hydrochloride exhibits significant biological activities, particularly as an anti-inflammatory and anticancer agent. The compound's structure allows for various substitutions that enhance its pharmacological properties.
Anti-inflammatory Properties
The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, N-butyl-2,4-dimethylpyrazol-3-amine increases PEA levels, thereby enhancing its anti-inflammatory effects at sites of inflammation .
Anticancer Activity
Research indicates that this compound can inhibit various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Studies have shown significant cytotoxicity against several cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing anticancer efficacy.
Anti-inflammatory Studies
A study focusing on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to N-butyl-2,4-dimethylpyrazol-3-amine significantly reduced inflammation in animal models by inhibiting NAAA activity. The results showed a marked decrease in inflammatory markers and pain response in treated subjects compared to controls .
Anticancer Research
In vitro studies have shown that N-butyl-2,4-dimethylpyrazol-3-amine exhibits potent cytotoxicity against various cancer cell lines. For instance, it was found to have an IC50 value in the low micromolar range against lung cancer cell lines (A549), indicating strong potential for further development as an anticancer therapeutic agent .
Summary of Findings
The following table summarizes key findings related to the applications of N-butyl-2,4-dimethylpyrazol-3-amine; hydrochloride:
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of NAAA | Increased PEA levels; reduced inflammation markers |
| Anticancer | Induction of apoptosis; mitochondrial dysfunction | Significant cytotoxicity against multiple cancer types |
Mechanism of Action
The mechanism of action of N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparison with similar pyrazole-based amines and hydrochloride salts from literature:
Key Observations:
- Substituent Impact : The butyl and methyl groups in N-butyl-2,4-dimethylpyrazol-3-amine hydrochloride may confer higher lipophilicity compared to cyclopropyl or pyridinyl substituents in analogues . This could influence membrane permeability in biological systems.
- Pharmacological Potential: While and describe N-butyl-2 cyanoacrylate (Glubran-2®) for embolization, the pharmacological role of N-butyl-2,4-dimethylpyrazol-3-amine hydrochloride remains speculative without direct data.
Physicochemical and Spectroscopic Comparisons
- Solubility : Hydrochloride salts (e.g., Tapentadol HCl in ) generally exhibit improved aqueous solubility compared to free bases. This property is critical for bioavailability in drug formulations.

- Spectroscopic Data : The absence of NMR or IR data for N-butyl-2,4-dimethylpyrazol-3-amine hydrochloride in the evidence limits direct comparison. However, analogues like N-cyclopropyl-3-methylpyrazole show distinct ¹H NMR peaks (e.g., δ 8.87 for pyridinyl protons) , which could guide characterization of the target compound.
Biological Activity
N-butyl-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring, which is known for its diverse biological activities. The presence of the butyl and dimethyl groups enhances its lipophilicity and potentially modulates its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It acts as an inhibitor or modulator in several biochemical pathways, leading to diverse physiological effects.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as energy metabolism and oxidative stress response.
- Receptor Interaction : It may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling, which can have implications for cognitive function and neuroprotection .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth and exhibit antifungal properties:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Activity |
Anti-inflammatory Effects
Research indicates that compounds similar to this compound possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives of pyrazole compounds exhibited significant antibacterial effects against multi-drug resistant strains of bacteria. This compound was included in the screening, showing comparable efficacy to established antibiotics .
- In Vivo Studies : In animal models, administration of this compound resulted in reduced inflammation markers and improved metabolic profiles in high-fat diet-induced obesity models. This suggests potential applications in metabolic disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in various studies:
These parameters indicate that the compound is well absorbed and has a reasonable duration of action, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

